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Compound of Interest

Compound Name: B-Raf IN 1

Cat. No.: B1676087 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase inhibition spectrum of

RAF265 (also known as CHIR-265), a potent inhibitor of B-Raf kinase. This document includes

quantitative inhibition data, detailed experimental protocols for key assays, and visualizations

of the relevant signaling pathway and experimental workflows.

Introduction to RAF265
RAF265 is an orally bioavailable small molecule inhibitor that has demonstrated potent activity

against both wild-type and mutant forms of B-Raf kinase, a key component of the MAPK/ERK

signaling pathway.[1][2] Dysregulation of this pathway, often through activating mutations in B-

Raf such as V600E, is a critical driver in a significant portion of human cancers, including

melanoma.[1][3] RAF265 has been shown to inhibit not only B-Raf and its family member c-Raf

but also other kinases, notably VEGFR2, implicating it as a multi-targeted agent with potential

anti-angiogenic effects.[3][4] This dual activity makes it a subject of significant interest in cancer

research and drug development.

Kinase Inhibition Spectrum of RAF265
The following tables summarize the quantitative data on the inhibitory activity of RAF265

against a range of kinases. The data is compiled from biochemical assays and cellular assays

to provide a comprehensive profile of its potency and selectivity.
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Table 1: Biochemical Inhibition of RAF265 against
Primary Targets

Kinase Target
Inhibition Value
(IC50/EC50)

Assay Conditions

B-Raf (V600E) 0.5 nM (IC50) Biochemical Assay

B-Raf (wild-type) 70 nM (IC50) Biochemical Assay

c-Raf 19 nM (IC50) Biochemical Assay

VEGFR2 30 nM (EC50) Cell-free Assay

Data sourced from multiple studies.[1][4][5]

Table 2: KINOMEscan Profile of RAF265
The following data represents a selection from a broad kinase panel screening (KINOMEscan)

for RAF265, illustrating its selectivity. The results are presented as Kd (dissociation constant),

where a lower value indicates stronger binding affinity.

Kinase Target Kd (nM)

BRAF 1.5

RAF1 (c-Raf) 3.6

BRAF (V600E) 0.8

KDR (VEGFR2) 16

KIT 110

PDGFRA 280

PDGFRB 83

FLT3 240

SRC >10,000

LCK >10,000
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This data is representative of a larger screening panel. The full dataset can be accessed

through the HMS LINCS database (Dataset ID: 20201, Small Molecule ID: LSM-1207).[6][7]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization

of RAF265.

Radiometric Kinase Assay for B-Raf Inhibition
This protocol describes a method to determine the in vitro inhibitory activity of a compound

against B-Raf kinase.

Materials:

Recombinant B-Raf enzyme

MEK1 as substrate

5x Kinase assay buffer (e.g., 50 mM Tris, pH 7.5, 15 mM MgCl2, 0.1 mM EDTA, 1 mM DTT)

[4]

[γ-³³P]ATP

RAF265 or other test compounds dissolved in 100% DMSO

Stop reagent (e.g., 30 mM EDTA)[4]

Phosphocellulose filter plates

Wash buffer (e.g., 0.75% phosphoric acid)

Scintillation fluid

Microplate reader capable of detecting radioactivity

Procedure:

Prepare a master mix of Raf and Mek in 2x kinase assay buffer.[4]
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Dispense 15 µL of the master mix into each well of a polypropylene assay plate.[4]

For background determination, some wells should contain Mek and DMSO without the Raf

enzyme.[4]

Prepare serial dilutions of RAF265 in 100% DMSO. Add 3 µL of the 10x compound dilutions

to the appropriate wells. For control wells, add 3 µL of DMSO.[4]

Initiate the kinase reaction by adding 12 µL of 2.5x [γ-³³P]ATP solution diluted in assay buffer.

[4]

Incubate the plate for 45-60 minutes at 30°C.[4][8]

Stop the reaction by adding 70 µL of the stop reagent.[4]

Pre-wet the phosphocellulose filter plates with 70% ethanol and rinse with wash buffer.

Transfer 90 µL of the reaction mixture from the assay plate to the filter plate.[4]

Wash the filter plates multiple times with the wash buffer to remove unincorporated [γ-

³³P]ATP.[4]

Dry the plates, add 100 µL of scintillation fluid to each well, and measure the incorporated

radioactivity using a microplate reader.[4]

Calculate the percentage of kinase inhibition for each compound concentration relative to the

DMSO control and determine the IC50 value using a suitable data analysis software.

MTT Cell Proliferation Assay for IC50 Determination
This protocol outlines the steps to measure the effect of RAF265 on the proliferation of cancer

cell lines.

Materials:

Cancer cell line of interest (e.g., A375 melanoma cells with B-Raf V600E mutation)

Complete cell culture medium
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96-well flat-bottom cell culture plates

RAF265 or other test compounds

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in

PBS)[5]

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[5][9]

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000

cells/well) in 100 µL of complete medium and incubate overnight.

Prepare serial dilutions of RAF265 in cell culture medium.

Remove the old medium from the cells and add 100 µL of the diluted compound solutions to

the respective wells. Include wells with medium only (blank) and cells with vehicle (e.g.,

DMSO) as controls.

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2

incubator.[4]

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an

additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan

crystals.[5][9]

Carefully aspirate the medium containing MTT.

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

[5][9]

Shake the plate gently for about 15 minutes to ensure complete dissolution of the formazan.

Measure the absorbance of each well at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each treatment relative to the vehicle control and

determine the IC50 value by plotting the viability against the log of the compound

concentration.

Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key

biological and experimental concepts.
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Caption: The B-Raf/MEK/ERK signaling pathway.
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Caption: Experimental workflow for kinase inhibitor profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1676087?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4569875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4569875/
https://www.researchgate.net/publication/282131413_Discovery_of_RAF265_A_Potent_mut-B-RAF_Inhibitor_for_the_Treatment_of_Metastatic_Melanoma
https://www.researchgate.net/figure/BRAF-signaling-pathway-including-abnormal-signaling-from-BRAFV600E-mutated-proteins-The_fig1_342509404
https://www.selleckchem.com/products/RAF265(CHIR-265).html
https://www.creative-bioarray.com/support/protocol-for-determining-the-ic50-of-drugs-on-adherent-cells-using-mtt-assay.htm
https://www.creative-bioarray.com/support/protocol-for-determining-the-ic50-of-drugs-on-adherent-cells-using-mtt-assay.htm
https://lincs.hms.harvard.edu/resources/software/
https://lincs.hms.harvard.edu/kinomescan/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5131709/
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.benchchem.com/product/b1676087#b-raf-in-1-kinase-inhibition-spectrum
https://www.benchchem.com/product/b1676087#b-raf-in-1-kinase-inhibition-spectrum
https://www.benchchem.com/product/b1676087#b-raf-in-1-kinase-inhibition-spectrum
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1676087?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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